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molecular formula C12H25NO B8662492 2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol CAS No. 61683-14-5

2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol

Cat. No. B8662492
M. Wt: 199.33 g/mol
InChI Key: TUGPREKSTXAQBY-UHFFFAOYSA-N
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Patent
US04075165

Procedure details

19.7 g of 2,6-diethyl-2,3,6-trimethyl-4-piperidone were dissolved in 250 ml of methanol, and 3.7 g of sodium borohydride were added thereto in four portions over a period of 1 hour, with stirring. After stirring the mixture for a further 4 hours, it was allowed to stand overnight and was then concentrated by evaporation under reduced pressure; water was added to the concentrated mixture, which was then extracted with benzene. The resulting benzene solution was dried over potassium carbonate and the benzene was distilled off. The residue was distilled under reduced pressure, giving 17.2 g of the title compound as a colourless liquid (bp 125° - 129° C/1.5 mmHg).
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[C:7](=[O:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[BH4-].[Na+]>CO>[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[CH:7]([OH:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C)C1(NC(CC(C1C)=O)(C)CC)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the mixture for a further 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
water was added to the concentrated mixture, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting benzene solution was dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
the benzene was distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1(NC(CC(C1C)O)(C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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